molecular formula C5H12Cl2N4S B1421359 2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanamine dihydrochloride CAS No. 1269087-56-0

2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanamine dihydrochloride

Cat. No.: B1421359
CAS No.: 1269087-56-0
M. Wt: 231.15 g/mol
InChI Key: MYXFSCFBGUTFNQ-UHFFFAOYSA-N
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Description

2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanamine dihydrochloride is a chemical compound that belongs to the class of triazoles Triazoles are a group of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms

Biochemical Analysis

Biochemical Properties

2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)ethanamine dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are primarily through the thioether linkage, which can form covalent bonds with the active sites of these enzymes, thereby modulating their activity .

Cellular Effects

The effects of 2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)ethanamine dihydrochloride on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can activate the MAPK/ERK signaling pathway, leading to increased cell proliferation and survival . Additionally, it has been found to upregulate the expression of genes involved in antioxidant defense, such as Nrf2 and HO-1, thereby enhancing the cell’s ability to combat oxidative stress .

Molecular Mechanism

At the molecular level, 2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)ethanamine dihydrochloride exerts its effects through several mechanisms. It binds to the active sites of enzymes, forming covalent bonds that can either inhibit or activate the enzyme’s activity. For example, its interaction with superoxide dismutase involves the formation of a covalent bond with the enzyme’s copper ion, leading to enhanced enzymatic activity . Additionally, this compound can modulate gene expression by interacting with transcription factors such as Nrf2, promoting the transcription of antioxidant genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)ethanamine dihydrochloride change over time. The compound is relatively stable at room temperature, but its activity can degrade over extended periods. Long-term studies have shown that while the compound remains effective in modulating enzyme activity and gene expression for up to 48 hours, its efficacy diminishes beyond this period . Additionally, prolonged exposure to this compound can lead to adaptive responses in cells, such as the upregulation of detoxifying enzymes .

Dosage Effects in Animal Models

The effects of 2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)ethanamine dihydrochloride vary with different dosages in animal models. At low doses, the compound has been found to enhance antioxidant defenses and improve cellular function. At higher doses, it can induce toxic effects, such as liver damage and oxidative stress . Threshold effects have been observed, where doses above a certain level lead to a significant increase in adverse effects, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)ethanamine dihydrochloride is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are crucial for its metabolism and detoxification . The compound can also affect metabolic flux, leading to changes in the levels of various metabolites. For instance, it has been shown to increase the levels of glutathione, a key antioxidant, by enhancing the activity of glutathione reductase .

Transport and Distribution

Within cells and tissues, 2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)ethanamine dihydrochloride is transported and distributed through various mechanisms. It interacts with transporters such as the organic cation transporter, which facilitates its uptake into cells . Once inside the cell, the compound can bind to intracellular proteins, influencing its localization and accumulation. Studies have shown that it tends to accumulate in the mitochondria, where it exerts its antioxidant effects .

Subcellular Localization

The subcellular localization of 2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)ethanamine dihydrochloride is primarily in the mitochondria. This localization is facilitated by targeting signals within the compound that direct it to the mitochondrial membrane . Within the mitochondria, the compound can modulate the activity of mitochondrial enzymes, enhancing the organelle’s ability to manage oxidative stress . Additionally, post-translational modifications of the compound can further influence its subcellular localization and activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanamine dihydrochloride typically involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with an appropriate alkylating agent. One common method involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with ethyl bromoacetate to yield ethyl (4-methyl-4H-1,2,4-triazol-3-yl)sulfanylacetate . This intermediate can then be further reacted with ethanamine to produce the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanamine dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanamine dihydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanamine dihydrochloride is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in medicinal chemistry and material science.

Properties

IUPAC Name

2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4S.2ClH/c1-9-4-7-8-5(9)10-3-2-6;;/h4H,2-3,6H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYXFSCFBGUTFNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1SCCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12Cl2N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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